2-Chloro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene
Description
Historical Context of Polyhalogenated Benzene Derivatives
The development of polyhalogenated benzene derivatives traces its origins to the fundamental discoveries surrounding benzene structure elucidation in the nineteenth century, establishing a foundation that would eventually enable the synthesis of complex compounds like this compound. Michael Faraday's isolation of benzene in 1825 from coal-derived illuminating gas marked the beginning of aromatic chemistry, though the structural complexity of benzene remained a puzzle for decades. The empirical formula indicating a 1:1 carbon to hydrogen ratio suggested high unsaturation, yet benzene exhibited substitution rather than addition reactions, distinguishing it from alkenes and other unsaturated hydrocarbons known at the time.
Friedrich August Kekulé's revolutionary proposal in 1865 of a six-membered ring structure with alternating single and double bonds provided the first coherent model for understanding benzene chemistry and laid the groundwork for systematic studies of substituted benzenes. His observation that benzene derivatives consistently showed specific isomeric patterns—one isomer for monosubstituted compounds and exactly three isomers for disubstituted derivatives corresponding to ortho, meta, and para arrangements—established the theoretical framework for predicting and understanding substitution patterns in polyhalogenated derivatives. This structural understanding became crucial for later developments in halogenation chemistry and the synthesis of complex polysubstituted aromatic compounds.
The industrial production of halogenated benzenes began in earnest during the early twentieth century, with chlorobenzene being first prepared in 1851 through the reaction of phenol with phosphorus pentachloride. The observation of chlorobenzene formation through direct chlorination of benzene in 1868 led to the development of large-scale manufacturing processes using chlorine gas in the presence of metal halide catalysts such as iron trichloride, antimony trichloride, or aluminum trichloride. These catalytic systems demonstrated the principle of Lewis acid activation that remains fundamental to electrophilic aromatic substitution reactions, providing the mechanistic basis for introducing chlorine atoms into aromatic systems.
| Historical Milestone | Year | Significance for Polyhalogenated Benzene Development |
|---|---|---|
| Benzene Isolation | 1825 | Faraday's discovery established aromatic chemistry foundation |
| Kekulé Structure Proposal | 1865 | Provided theoretical framework for substitution patterns |
| First Chlorobenzene Synthesis | 1851 | Demonstrated feasibility of halogen introduction |
| Industrial Chlorobenzene Production | 1868-1900 | Established catalytic halogenation methodology |
| X-ray Structure Confirmation | 1929 | Lonsdale's crystallographic work validated benzene planarity |
The Environmental Protection Agency's recognition of polyhalogenated benzenes as important chemical precursors led to comprehensive regulatory frameworks addressing their production and environmental impact. The agency identified twenty-nine specific precursor chemicals, including various chlorinated and brominated benzenes such as 1,2,3-trichlorobenzene, 1,2,4-trichlorobenzene, and bromobenzene, highlighting the industrial significance of these compounds. This regulatory attention reflects both the widespread use of polyhalogenated benzenes in chemical manufacturing and their environmental persistence, characteristics that make compounds like this compound particularly interesting from both synthetic and environmental perspectives.
The emergence of organofluorine chemistry in the twentieth century added new dimensions to polyhalogenated benzene research, with fluorine substituents offering unique properties compared to other halogens. Frédéric Swarts's early work in 1892 using antimony fluoride to convert benzotrichloride to fluorinated derivatives demonstrated the potential for introducing fluorine into aromatic systems, though practical methodologies remained limited for decades. The subsequent development of hydrogen fluoride-based processes in the 1930s by Kinetic Chemicals and IG Farben provided more accessible routes to fluorinated aromatics, setting the stage for the sophisticated trifluoromethylation chemistry that would eventually enable synthesis of compounds containing both trifluoromethyl and trifluoroethyl substituents.
Structural Uniqueness of Trifluoroethyl-Trifluoromethyl-Chloro Substitution Patterns
The structural architecture of this compound represents a convergence of multiple halogenation strategies that create unique electronic and steric environments within the molecule. The 1,2,4-substitution pattern positions the three substituents in a specific geometric arrangement that maximizes both electronic complementarity and minimizes steric hindrance, though significant steric interactions still occur between the bulky trifluoroethyl and trifluoromethyl groups. This substitution pattern contrasts with other possible arrangements such as 1,3,5-trisubstitution, which would provide maximum separation of substituents, or 1,2,3-patterns that would create more severe steric congestion.
The trifluoromethyl group at the 1-position exerts profound electronic effects on the benzene ring through its exceptional electron-withdrawing character, with the three fluorine atoms creating a powerful inductive effect that withdraws electron density from the aromatic system. This electron withdrawal significantly influences the reactivity of the benzene ring toward electrophilic aromatic substitution and affects the chemical behavior of the other substituents. The trifluoromethyl group's compact structure, despite its strong electronic effects, creates relatively minimal steric hindrance compared to larger alkyl groups, allowing for close approach of the other substituents without prohibitive steric strain.
The 2,2,2-trifluoroethyl substituent at the 4-position introduces additional complexity through its extended carbon chain and terminal trifluoromethyl group, creating a molecule with substantial fluorine content and corresponding hydrophobic character. The trifluoroethyl group exhibits low solubility in water but high solubility in organic solvents, with the presence of fluorine atoms enhancing thermal stability and resistance to oxidation. The methylene linker between the benzene ring and the trifluoromethyl terminus provides conformational flexibility while maintaining the electronic influence of the fluorinated terminus, creating opportunities for intramolecular interactions and specific conformational preferences.
| Structural Feature | Electronic Effect | Steric Influence | Chemical Consequence |
|---|---|---|---|
| 1-Trifluoromethyl | Strong electron withdrawal | Minimal steric bulk | Deactivates ring toward electrophiles |
| 4-Trifluoroethyl | Moderate electron withdrawal | Moderate steric demand | Influences substitution regioselectivity |
| 2-Chloro | Moderate electron withdrawal | Small steric footprint | Provides synthetic handle for further elaboration |
| Overall Pattern | Cumulative deactivation | Asymmetric steric environment | Unique reactivity profile |
The chlorine atom at the 2-position contributes additional electronic effects while creating an asymmetric environment that influences the molecule's overall symmetry and packing characteristics. Chlorine's intermediate electronegativity between carbon and fluorine creates a gradient of electron density around the aromatic ring that can influence both intramolecular conformational preferences and intermolecular association patterns. The halogenation of benzene derivatives typically requires Lewis acid catalysts such as iron trichloride or aluminum trichloride to activate the halogen electrophile, and the presence of electron-withdrawing trifluoromethyl and trifluoroethyl groups would significantly influence the regioselectivity and rate of such reactions.
The combined presence of three different halogenated substituents creates opportunities for unique photochemical and electrochemical behavior, as evidenced by studies of related polyhalogenated systems using semiconductor photocatalysts. Zinc sulfide and cadmium sulfide nanocrystallites have demonstrated the ability to photoreductively dehalogenate polyhalogenated benzenes through electron transfer processes, with the specific substitution pattern influencing both the rate and selectivity of dehalogenation reactions. Such photochemical behavior suggests that this compound might exhibit interesting photophysical properties and potential applications in materials chemistry or photocatalytic systems.
Properties
IUPAC Name |
2-chloro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF6/c10-7-3-5(4-8(11,12)13)1-2-6(7)9(14,15)16/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRACGYCLAJZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186106 | |
| Record name | 2-Chloro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-18-8 | |
| Record name | 2-Chloro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Aromatic Substitution via Friedel-Crafts Alkylation
This method is one of the most prevalent approaches for synthesizing substituted benzene derivatives with trifluoroethyl groups. The process typically involves:
- Starting Material: 2-Chloro-4-fluorotoluene or a similar chlorinated fluorinated aromatic precursor.
- Reagents: Trifluoroethyl halides, such as trifluoroethyl chloride or trifluoroethyl bromide.
- Catalyst: Aluminum chloride (AlCl₃), which facilitates electrophilic aromatic substitution.
- Reaction Conditions: The reaction is conducted under anhydrous conditions at temperatures ranging from 80°C to 100°C, with controlled addition of trifluoroethyl halide to prevent over-alkylation.
2-Chloro-4-fluorotoluene + Trifluoroethyl halide → 2-Chloro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene
- The process relies on the electrophilic nature of the trifluoroethyl halide.
- Excess alkylating agent and Lewis acid catalysts are used to drive the substitution selectively at the desired position.
Benzylic Halogenation Followed by Nucleophilic Substitution
This two-step approach involves:
- Step 1: Benzylic bromination or chlorination of the aromatic precursor using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of radical initiators like AIBN, under UV light or thermal conditions.
- Step 2: Nucleophilic substitution of the benzylic halide with trifluoroethyl nucleophiles, such as trifluoroethyl magnesium bromide or trifluoroethyl lithium, in anhydrous solvents like diethyl ether or THF.
| Step | Reagents | Temperature | Solvent | Duration |
|---|---|---|---|---|
| Benzylic halogenation | NBS/NCS + radical initiator | 0°C to 25°C | Carbon tetrachloride or chloroform | 2-4 hours |
| Nucleophilic substitution | Trifluoroethyl nucleophile | -78°C to 0°C | THF | 12-24 hours |
- This route offers high regioselectivity for the benzylic position.
- The nucleophilic substitution step is crucial for introducing the trifluoroethyl group.
Cross-Coupling Strategies (Transition Metal Catalysis)
Recent advances utilize palladium-catalyzed cross-coupling reactions:
- Starting Material: A halogenated aromatic compound, such as 2-chloro-4-fluorobenzene.
- Reagents: Trifluoroethyl organometallic reagents (e.g., trifluoroethylboronic acids).
- Catalyst: Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
- Reaction Conditions: Elevated temperatures (80-120°C), in solvents like toluene or dioxane, with bases such as potassium carbonate.
Aryl halide + Trifluoroethylboronic acid → Target compound via Suzuki coupling
- This method provides high selectivity and functional group tolerance.
- Suitable for complex molecule synthesis and scale-up.
Industrial-Scale Synthesis Considerations
For large-scale production, the synthesis often involves:
- Optimized Friedel-Crafts alkylation with excess trifluoroethyl halides.
- Use of catalytic systems that minimize waste and by-products.
- Purification through distillation or chromatography to achieve high purity.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Key Reagents | Catalysts | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Friedel-Crafts Alkylation | 2-Chloro-4-fluorotoluene | Trifluoroethyl halide | AlCl₃ | 80-100°C, anhydrous | Simple, scalable | Over-alkylation risk |
| Benzylic Halogenation + Nucleophilic Substitution | Aromatic precursor | NBS/NCS, trifluoroethyl nucleophiles | Radical initiators | 0-25°C (halogenation), -78°C to 0°C (substitution) | High regioselectivity | Multi-step process |
| Transition Metal Cross-Coupling | Halogenated aromatic | Trifluoroethylboronic acids | Pd catalysts | 80-120°C | High selectivity | Cost of catalysts |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The trifluoroethyl and trifluoromethyl groups can be involved in oxidation or reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Products with oxidized trifluoroethyl or trifluoromethyl groups.
Reduction: Products with reduced trifluoroethyl or trifluoromethyl groups.
Scientific Research Applications
2-Chloro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing trifluoromethyl groups can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, affecting their function and activity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key parameters of the target compound with its analogs:
Key Differences in Properties and Reactivity
Electron-Deficient Ring : The target compound’s trifluoromethyl and trifluoroethyl groups create a stronger electron-withdrawing effect compared to analogs like 1-Chloro-4-(2,2,2-trifluoroethyl)benzene . This reduces susceptibility to electrophilic substitution but enhances stability under oxidative conditions.
Lipophilicity : The trifluoroethyl group (-CH₂CF₃) increases lipophilicity (logP ~3.5 estimated) compared to methyl or chloromethyl analogs, improving membrane permeability but reducing aqueous solubility .
Thermal Stability : Higher fluorine content contributes to greater thermal stability than oxyfluorfen (), which contains nitro and ethoxy groups prone to degradation .
Biological Activity
2-Chloro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene is a fluorinated aromatic compound with significant biological implications. Its unique structure, characterized by multiple fluorine substituents, influences its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its effects on various biological systems, toxicity profiles, and potential therapeutic applications.
- Molecular Formula : C₉H₅ClF₆
- CAS Number : 1099597-18-8
- Molecular Weight : 232.58 g/mol
-
Structure :
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of various fluorinated compounds on cancer cell lines. Although specific data for this compound is scarce, related studies suggest that similar structures can induce apoptosis in cancer cells. For example, compounds containing trifluoromethyl groups have been shown to interact favorably with cellular targets involved in cancer progression .
Toxicological Profile
The toxicological evaluation of related compounds provides insights into the potential hazards associated with this compound. In animal studies, exposure to similar chlorinated and fluorinated compounds resulted in adverse effects such as hepatocellular hypertrophy and nephropathy at doses starting from 50 mg/kg body weight . The NOAEL (No Observed Adverse Effect Level) was determined to be around 10 mg/kg for liver and kidney effects .
Comparative Analysis of Biological Activity
| Compound Name | Antimicrobial Activity | Cytotoxicity | Toxicity Level |
|---|---|---|---|
| This compound | Moderate (based on analogs) | Potentially high (based on structural analogs) | NOAEL: 10 mg/kg |
| Similar Fluorinated Compounds | Effective against E. coli, S. pneumoniae | Induces apoptosis in MCF-7 cells | Hepatotoxicity observed |
Case Studies
- Study on Fluorinated Compounds : A study evaluating various fluorinated aromatic compounds found that those with multiple trifluoromethyl groups exhibited enhanced cytotoxicity against breast cancer cell lines compared to non-fluorinated counterparts .
- Toxicological Evaluation : In a comprehensive evaluation of chlorinated and fluorinated chemicals, significant nephrotoxic effects were noted at higher doses (≥50 mg/kg), suggesting that caution should be exercised when handling these compounds .
Molecular Docking Insights
Molecular docking studies have indicated that the presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity to target proteins involved in cancer pathways. Such interactions are crucial for designing more effective therapeutic agents .
Q & A
Basic: What are the common synthetic routes for preparing 2-Chloro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene?
Answer:
The synthesis typically involves sequential halogenation and fluorination steps. A key approach adapts the Swarts reaction, where chlorinated precursors (e.g., bromomethyl or chloroethyl intermediates) are treated with fluorinating agents like HF or SbF₃ to introduce trifluoromethyl groups . For example:
Start with a substituted benzene derivative (e.g., 4-(bromomethyl)-1-chlorobenzene).
Introduce the trifluoroethyl group via nucleophilic substitution using 2,2,2-trifluoroethyl iodide or bromide under catalytic conditions.
Final fluorination of the methyl group using HF or Ruppert-Prakash reagents (e.g., (CF₃SiMe₃)) to install the trifluoromethyl group .
Key Considerations:
- Purification via distillation or chromatography is critical due to byproducts like PhCF₂Cl .
- Safety protocols for handling HF or SbF₃ are essential .
Advanced: How can regioselectivity be controlled during trifluoromethylation of polyhalogenated aromatic substrates?
Answer:
Regioselectivity depends on steric and electronic factors. For example:
- Electron-deficient rings favor trifluoromethylation at meta positions due to reduced π-electron density at ortho/para sites .
- Directing groups like chloro or trifluoroethyl can guide substitution. Computational modeling (e.g., DFT) predicts reactive sites by analyzing charge distribution .
- Catalytic systems (e.g., CuI/ligands) enhance selectivity in cross-coupling reactions .
Case Study:
In this compound, the chloro group directs fluorination away from the ortho position, favoring para substitution .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- ¹⁹F NMR : Identifies trifluoromethyl (-78 ppm) and trifluoroethyl (-65 ppm) groups, with splitting patterns revealing neighboring substituents .
- GC-MS : Confirms molecular weight (MW 280.5) and detects halogen isotopic patterns (e.g., Cl: ³⁵Cl/³⁷Cl).
- X-ray crystallography : Resolves structural ambiguities, such as bond angles between trifluoroethyl and chloro groups .
Advanced: How can structural ambiguities arising from overlapping signals in NMR be resolved?
Answer:
- COSY/NOESY : Differentiates coupling between neighboring protons (e.g., trifluoroethyl CH₂ and aromatic protons).
- Variable-temperature NMR : Reduces signal overlap by altering rotational barriers of substituents .
- Isotopic labeling : Substituting ¹³C or ²H in specific positions clarifies splitting patterns .
Example:
Overlapping ¹H NMR signals from the trifluoroethyl and chloro groups can be resolved using 2D-HSQC to correlate ¹H-¹³C couplings .
Basic: What role do fluorine substituents play in the compound’s biological activity?
Answer:
- Lipophilicity enhancement : The trifluoromethyl group increases logP, improving membrane permeability .
- Metabolic stability : Fluorine resists oxidative degradation by cytochrome P450 enzymes .
- Electron-withdrawing effects : Stabilize adjacent charges, enhancing binding to target proteins (e.g., kinase inhibitors) .
Advanced: How can analogs of this compound be designed to optimize pharmacokinetics?
Answer:
- Bioisosteric replacement : Replace chloro with CF₃O to modulate solubility without sacrificing potency .
- Pro-drug strategies : Introduce hydrolyzable groups (e.g., esters) on the trifluoroethyl chain to control release .
- SAR studies : Systematically vary substituents and analyze effects on IC₅₀ (e.g., replacing Cl with Br alters halogen bonding) .
Basic: How should researchers address contradictions in reported fluorination yields?
Answer:
- Reagent purity : Trace moisture in HF or SbF₃ can reduce yields; use anhydrous conditions .
- Catalyst screening : Test alternative catalysts (e.g., AgF vs. CuF) for improved efficiency .
- Reaction monitoring : In-situ IR or Raman spectroscopy identifies intermediates and optimizes reaction time .
Advanced: What analytical challenges arise in assessing the purity of polyhalogenated aromatics?
Answer:
- Co-elution in HPLC : Use orthogonal methods (e.g., GC-MS with a DB-5MS column) to separate isomers .
- Halogen exchange : Monitor for Cl/F exchange artifacts using ¹⁹F NMR .
- Quantitative ¹H NMR : Integrates proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Basic: What safety precautions are required for handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorides .
- PPE : Acid-resistant gloves and goggles when working with HF-based reagents .
- Waste disposal : Neutralize fluorinated byproducts with Ca(OH)₂ before disposal .
Advanced: How do substituents influence the compound’s stability under storage?
Answer:
- Light sensitivity : The chloro group increases UV absorption; store in amber glass under inert gas .
- Hydrolysis : Trifluoroethyl groups are resistant, but trace acids may degrade the compound; use molecular sieves .
- Thermal stability : DSC analysis reveals decomposition thresholds (e.g., >200°C for this compound) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
